molecular formula C10H12OS B8547952 2,6-Dimethyl-4-(methylthio)benzaldehyde

2,6-Dimethyl-4-(methylthio)benzaldehyde

Cat. No. B8547952
M. Wt: 180.27 g/mol
InChI Key: NIRDSOLOQFLIPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethyl-4-(methylthio)benzaldehyde is a useful research compound. Its molecular formula is C10H12OS and its molecular weight is 180.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Dimethyl-4-(methylthio)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dimethyl-4-(methylthio)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

IUPAC Name

2,6-dimethyl-4-methylsulfanylbenzaldehyde

InChI

InChI=1S/C10H12OS/c1-7-4-9(12-3)5-8(2)10(7)6-11/h4-6H,1-3H3

InChI Key

NIRDSOLOQFLIPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C=O)C)SC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1,3-dimethyl-5-methylsulfanyl-benzene (8.95 g; 0.059 mol) in 120 ml of dry dichloromethane is cooled to −15° C. under nitrogen. Titanium tetrachloride (12.9 ml; 0.117 mol) is added dropwise, and the resulting dark solution is cooled to −78° C. Dichloromethyl methylether (7.4 ml; 0.082 mol) is then added dropwise during 30 min. and the temperature is allowed to rise to 0° C. After stirring for 20 min at 0° C., the reaction mixture is poured onto 80 g of ice and 10 ml of concentrated hydrochloric acid. The organic phase is separated, washed neutral with water, dried over magnesium sulfate and evaporated in vacuo. A yellow solid (10.5 g; 99%) consisting of a regioisomeric mixture of 2,4-dimethyl-6-methylsulfanyl-benzaldehyde and 2,6-dimethyl-4-methylsulfanyl-benzaldehyde is obtained, from which the pure 2,4-dimethyl-6-methylsulfanyl-benzaldehyde (6.9 g; 65%), m.p. 64-66° C., is isolated by recrystallization from hexane. 1H-NMR (CDCl3). δ [ppm]: 10.58 (s, 1H), 6.99 (s, 1H), 6.83 (s, 1H), 2.60 (s, 3H), 2.46 (s, 3H), 2.36 (s, 3H).
Quantity
8.95 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
7.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
80 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
12.9 mL
Type
catalyst
Reaction Step Four

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